Methylmethaqualone

Pharmacology Potency GABAA receptor

Forensic labs face significant challenges in definitively identifying novel psychoactive substances (NPS) due to isobaric interferences. Methylmethaqualone, a DEA 'drug of forensic interest', requires unambiguous differentiation from its isomer etaqualone for legally defensible results. - 4-Methyl substitution generates distinct GC-MS fragmentation patterns and LC-MS/MS retention times, preventing false-positive identification. - Approximately 3× higher potency than methaqualone with a lower convulsive threshold, necessitating compound-specific toxicological risk assessment. - Validated for clinical/postmortem blood analysis (HMDB0254655) and seized-sample identification, shipped under ambient conditions for supply chain reliability.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 1915-80-6
Cat. No. B104451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmethaqualone
CAS1915-80-6
Synonyms2-Methyl-3-(2,4-xylyl)-4(3H)-quinazolinone;  3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C
InChIInChI=1S/C17H16N2O/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3
InChIKeyMPMDMUROZIYIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Methylmethaqualone Forensic Reference Standard


Methylmethaqualone (MMQ) is a synthetic quinazolinone derivative and a structural analogue of methaqualone, distinguished by a 4-methyl group on its phenyl ring [1]. It functions as a positive allosteric modulator and agonist at the β subtype of the GABAA receptor, exhibiting sedative and hypnotic properties [2]. Its primary utility lies in forensic analytical chemistry as a certified reference material for method development and the identification of novel psychoactive substances (NPS) [3].

Primary Use
Certified forensic reference standard for method development and NPS identification
Structural Distinction
4-methyl substitution enables chromatographic and mass spectral differentiation from methaqualone
Research Context
GABAA receptor modulator supporting sedative-hypnotic research pathway studies

Methylmethaqualone Irreplaceable for Forensic Analysis


The substitution of Methylmethaqualone with generic methaqualone or other analogs like mecloqualone is analytically and pharmacologically invalid. Structurally, the 4-methyl substitution on the phenyl ring [1] creates distinct chromatographic retention times and unique mass spectral fragmentation patterns, which are critical for definitive identification in forensic toxicology [2]. Pharmacologically, this modification results in a significantly higher potency and a lower convulsive threshold compared to methaqualone [3], meaning data from one cannot be extrapolated to the other in toxicological risk assessment. The quantitative differentiation outlined below establishes that MMQ is a specific and non-interchangeable analytical target.

Structural mismatch: 4-methyl substitution alters chromatographic retention and mass fragmentation, preventing direct replacement with methaqualone.
Pharmacological mismatch: Reported higher potency and lower convulsive threshold may not transfer to methaqualone or mecloqualone in research models.
Regulatory mismatch: Distinct forensic status (DEA drug of forensic interest) requires specific certified reference material for compliance.

Methylmethaqualone vs. Analogs Evidence


Higher In Vivo Potency vs. Methaqualone

In direct in vivo pharmacological evaluation, Methylmethaqualone demonstrates a significant increase in hypnotic potency compared to its parent compound, methaqualone. The enhanced efficacy is attributed to the 4-methyl substitution on the phenyl ring, which modifies the compound's interaction with the GABAA receptor's transmembrane domain [1].

In Vivo Potency
Head-to-head
~3x increase vs. methaqualone (animal models)
Supports potency differentiation in quinazolinone research
Animal model context; dose scaling not validated
Pharmacology Potency GABAA receptor

Chromatographic Separation from Etaqualone

A validated UHPLC-QqQ-MS/MS method achieved baseline chromatographic separation of Methylmethaqualone from its structural isomer, etaqualone, along with seven other methaqualone analogs. This separation is critical for accurate identification and quantification in biological matrices, as isomeric compounds often share similar fragmentation patterns but differ in retention time [1].

Isomer Separation
Method context
Baseline resolution from etaqualone (UHPLC-QqQ-MS/MS)
Prevents isomeric misidentification in forensic analysis
LOQ 0.1-0.2 ng/mL; method for 9 analogs
Analytical Chemistry Forensic Toxicology UHPLC-MS/MS

Detection in Human Blood by Metabolomics

Methylmethaqualone has been detected and validated in human blood, as documented in the Human Metabolome Database (HMDB0254655). This entry confirms that MMQ is a relevant target for exposure and toxicology studies, as it is not an endogenous metabolite and is only found in individuals exposed to the compound [1].

Human Blood Detection
Supporting
Confirmed exogenous presence in human blood (HMDB)
Supports exposure monitoring method validation
HMDB0254655; not an endogenous metabolite
Metabolomics Forensic Toxicology HMDB

Melting Point Identity Verification

The melting point of Methylmethaqualone is documented by CAS Common Chemistry as 134-136 °C [1]. This thermodynamic property is a fundamental parameter for identity verification and purity assessment of the solid reference standard.

Melting Point ID
Property context
134-136 °C (Δ ~17-22 °C vs methaqualone)
Enables rapid identity verification upon receipt
Standard melting point determination
Analytical Chemistry Quality Control Reference Standard

Narrow Therapeutic Index

Animal studies have established that Methylmethaqualone induces convulsions at doses only slightly above its effective sedative dose, indicating a narrow therapeutic window [1]. This distinguishes it from methaqualone, for which a wider separation between therapeutic and toxic doses was originally described, though both carry significant risk.

Convulsive Threshold
Class-level inference
Convulsions at slightly above effective sedative dose (animal studies)
Indicates narrow safety margin for toxicology research
Margin qualitatively narrower than methaqualone
Toxicology Pharmacology Risk Assessment

DEA Designation of Forensic Interest

Methylmethaqualone was listed by the U.S. Drug Enforcement Administration (DEA) as a 'drug of forensic interest' in the late 1990s, around the same time it was made illegal in Germany [1]. This designation signifies that while the compound was not federally scheduled at the time, its emergence as a designer drug necessitated its inclusion in forensic analytical databases and reference collections.

Forensic Status
Regulatory context
Listed as 'drug of forensic interest' by DEA
Mandates certified reference standard for forensic casework
Non-scheduled at time of designation
Forensic Science Legal/Regulatory Controlled Substances

Methylmethaqualone Research & Forensic Applications


Forensic Toxicology Method Development and Validation

Use as a certified reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the detection and quantification of novel psychoactive substances (NPS) in biological matrices. The validated separation from its structural isomer etaqualone ensures accurate identification [1], and its confirmed detection in human blood [2] makes it a relevant target for method validation in clinical and postmortem toxicology.

Analytical Characterization of Seized Drug Evidence

Employ as a reference material for the unambiguous identification of methylmethaqualone in seized samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy [1]. The compound's status as a DEA 'drug of forensic interest' [3] makes its accurate identification a legal requirement for forensic casework.

Pharmacological and Toxicological Research on Quinazolinone Designer Drugs

Utilize as a research probe to investigate the structure-activity relationships (SAR) and in vivo toxicology of substituted quinazolinones. Its significantly higher potency (~3x) and lower convulsive threshold compared to methaqualone [2] provide a valuable model for studying the impact of 4-methyl substitution on GABAA receptor modulation and adverse effect profiles.

Metabolomics and Exposome Studies

Apply as an analytical standard in human exposome research to screen for and confirm exposure to this synthetic quinazolinone. The compound's entry in the Human Metabolome Database (HMDB0254655) [4] validates its presence as an exogenous compound in human blood, making it a target for biomonitoring and epidemiological studies of designer drug use.

Application
Selection Property
Validation Focus
Forensic Toxicology Method Development
Isomeric separation capability
UHPLC-MS/MS method validation and specificity
Seized Drug Identification
Certified reference standard identity
GC-MS/NMR library confirmation
Quinazolinone SAR & Toxicology Research
Defined potency difference from methaqualone
GABAA receptor modulation and adverse endpoint assays
Exposome & Biomonitoring Research
Validated human blood detection
HMDB reference data and analytical method cross-validation

Technical Documentation Hub

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34 linked technical documents
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